2-tert-Butyl-4-(2-methylbutan-2-yl)phenol

Description

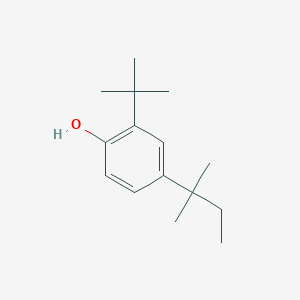

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is a substituted phenolic compound characterized by a tert-butyl group at the 2-position and a branched 2-methylbutan-2-yl group at the 4-position of the aromatic ring.

Properties

IUPAC Name |

2-tert-butyl-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRSIUKTGLRKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563787 | |

| Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122269-03-8 | |

| Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant properties and effects on biological systems.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol with structurally related phenolic derivatives, highlighting substituent effects, molecular properties, and applications:

Key Findings from Comparative Analysis

UV-328 shares the 2-methylbutan-2-yl substituent but incorporates a benzotriazole moiety, enabling UV absorption via conjugation .

Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 4-Tert-butyl-2-(trifluoromethyl)phenol) increase acidity (lower pKa) compared to electron-donating tert-butyl groups .

Applications: Phenols with bulky substituents (e.g., 4-tert-Butyl-2-cyclohexylphenol) are favored in hydrophobic matrices like lubricants, while UV-328’s benzotriazole core makes it effective in photostabilization .

Environmental Impact: UV-328 is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to its environmental accumulation, whereas simpler analogs like 2-tert-Butyl-4-methylphenol degrade more readily .

Biological Activity

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol, commonly referred to as a substituted phenolic compound, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential endocrine-disrupting effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butyl group and a branched alkyl substituent. Its molecular formula is , which contributes to its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The mechanism of action is believed to involve disruption of bacterial cell membranes, similar to other phenolic compounds.

- The lipophilic tert-butyl group facilitates penetration into the bacterial membrane.

- The phenolic hydroxyl group interacts with phospholipids, compromising membrane integrity and leading to cell death.

Antioxidant Activity

This compound also exhibits antioxidant properties , making it useful in various industrial applications. It is particularly noted for its ability to scavenge free radicals.

Comparative Antioxidant Activity

A comparative analysis of antioxidant activity among different phenolic compounds is presented in the following table:

| Compound | FRAP Value (μM) | DPPH Scavenging Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| 2,4-Di-tert-butylphenol | 538.67 | TBD |

| Butylated Hydroxytoluene (BHT) | Higher than above | TBD |

Case Study Insights

A case study examined the estrogenic potential of various substituted phenols using computational approaches:

- Findings indicated that certain structural features correlate with increased binding affinity to estrogen receptors.

Toxicity and Safety Profile

The safety profile of this compound must be considered due to its potential toxicity:

- Skin Irritation : Exposure may lead to skin irritation.

- Eye Damage : Serious eye damage can occur upon contact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.